-Phenoxyaniline is a versatile building block used in the synthesis of various organic compounds, including:
-Phenoxyaniline is being investigated for its potential applications in material science, such as:
4-Phenoxyaniline, with the chemical formula C₁₂H₁₁NO and CAS number 139-59-3, is an organic compound characterized by its phenolic and amine functional groups. It appears as a solid with a melting point of 82-84 °C and a boiling point of approximately 320 °C. The molecular weight of 4-Phenoxyaniline is 185.22 g/mol, and it has a density of about 1.1 g/cm³. This compound is classified as hazardous, with potential health effects including skin irritation, eye irritation, and possible carcinogenic effects upon prolonged exposure .
Currently, there is no extensive research available on the specific mechanism of action of 4-Phenoxyaniline in biological systems.
These reactions make 4-Phenoxyaniline a versatile intermediate in organic synthesis.
4-Phenoxyaniline exhibits notable biological activities, including:
Various methods exist for synthesizing 4-Phenoxyaniline:
ChemicalBook lists at least fifteen different synthetic routes for producing this compound .
4-Phenoxyaniline is utilized in various fields:
Studies on the interactions of 4-Phenoxyaniline indicate:
Several compounds share structural similarities with 4-Phenoxyaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Simple amine structure; widely used in dye synthesis. |
4-Aminophenol | C₆H₄(OH)(NH₂) | Hydroxyl group enhances reactivity; used in pharmaceuticals. |
Phenol | C₆H₅OH | Strongly acidic; used in resin production. |
2-Aminophenol | C₆H₄(OH)(NH₂) | Similar to 4-Aminophenol but with different reactivity patterns. |
4-Phenoxyaniline stands out due to its dual functionality as both an aromatic amine and phenol, allowing it to participate in diverse
Irritant;Health Hazard;Environmental Hazard